
Cefacetrile
Übersicht
Beschreibung
Cefacetril, auch bekannt als Cephacetril, ist ein Cephalosporin-Antibiotikum der ersten Generation. Es ist wirksam gegen ein breites Spektrum an grampositiven und gramnegativen bakteriellen Infektionen. Cefacetril wird hauptsächlich in der Veterinärmedizin eingesetzt, insbesondere zur Behandlung von Mastitis bei laktierenden Kühen. Es ist ein bakteriostatisches Antibiotikum, das heißt, es hemmt das Wachstum und die Vermehrung von Bakterien, anstatt sie direkt zu töten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Cefacetril wird durch Reaktion von 7-Aminocephalosporansäure (7-ACA) mit Cyanoacetylchlorid in Gegenwart einer Base wie Tributylamin synthetisiert. Die Reaktion findet typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperaturbedingungen statt, um die Stabilität der Zwischen- und Endprodukte zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen erfolgt die Herstellung von Cefacetril in großtechnischer Synthese mit ähnlichen Methoden wie in der Laborsynthese, die jedoch für Effizienz und Ausbeute optimiert sind. Das Verfahren umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Techniken wie Kristallisation, Filtration und Chromatographie werden üblicherweise zur Reinigung von Cefacetril eingesetzt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefacetrile is synthesized by reacting 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride in the presence of a base such as tributylamine. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the stability of the intermediate and final products .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization, filtration, and chromatography are commonly employed to purify this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cefacetril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Die Ester- und Amidbindungen in Cefacetril können unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau des Moleküls führt.
Oxidation und Reduktion: Während Cefacetril selbst typischerweise nicht an Oxidations-Reduktionsreaktionen beteiligt ist, kann seine Stabilität durch oxidative Umgebungen beeinflusst werden.
Substitution: Die Cyanogruppe in Cefacetril kann an nukleophilen Substitutionsreaktionen teilnehmen, obwohl dies in biologischen Kontexten weniger häufig vorkommt.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Lösungen, oft bei erhöhten Temperaturen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff.
Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte, die gebildet werden
Hydrolyse: Führt zur Bildung von 7-Aminocephalosporansäure und Cyanoessigsäurederivaten.
Oxidation: Kann je nach Bedingungen zur Bildung von Sulfoxiden oder Sulfonen führen.
Substitution: Erzeugt verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Cefacetril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Reaktivität von Cephalosporinen und ihren Derivaten zu untersuchen.
Biologie: Wird in Studien eingesetzt, die bakterielle Resistenzmechanismen und die Wirksamkeit von Beta-Lactam-Antibiotika untersuchen.
Medizin: Die Forschung zu Cefacetril konzentriert sich auf seine Pharmakokinetik, Pharmakodynamik und mögliche therapeutische Anwendungen über veterinärmedizinische Anwendungen hinaus.
Industrie: Wird bei der Entwicklung neuer Formulierungen und Verabreichungsmethoden für Antibiotika eingesetzt
Wirkmechanismus
Cefacetril entfaltet seine antibakterielle Wirkung, indem es an Penicillin-bindende Proteine (PBPs) bindet, die sich in der inneren Membran bakterieller Zellwände befinden. Diese Proteine sind entscheidend für die letzten Schritte der Zellwandsynthese und -umgestaltung. Durch die Hemmung von PBPs stört Cefacetril die Synthese von Peptidoglycan, einem essentiellen Bestandteil der bakteriellen Zellwand, was zur Zelllyse und Hemmung des Bakterienwachstums führt .
Wirkmechanismus
Cefacetrile exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. These proteins are crucial for the final stages of cell wall synthesis and remodeling. By inhibiting PBPs, this compound disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Cefacetril ähnelt anderen Cephalosporinen der ersten Generation wie Cephalothin und Cephaloridin. Es verfügt über einzigartige Eigenschaften, die es in veterinärmedizinischen Anwendungen besonders wirksam machen:
Cephalothin: Ein weiteres Cephalosporin der ersten Generation mit einem ähnlichen Wirkungsspektrum, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Cephaloridin: Bekannt für seine Nephrotoxizität, die im Vergleich zu Cefacetril seinen Einsatz einschränkt.
Die einzigartige Cyanogruppe von Cefacetril bietet eine besondere chemische Reaktivität und Stabilität, was es zu einem wertvollen Antibiotikum in bestimmten Kontexten macht .
Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!
Biologische Aktivität
Cefacetrile is a first-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical applications, and recent research findings, including case studies and data tables.
Pharmacological Properties
Mechanism of Action
this compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of cell wall synthesis which leads to cell lysis mediated by autolytic enzymes such as autolysins. This mechanism is crucial for its bactericidal activity against susceptible organisms .
Spectrum of Activity
this compound is effective against a variety of bacteria:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
Its efficacy can vary among different bacterial strains, with generally higher effectiveness noted against Gram-positive species compared to Gram-negative ones .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed following administration.
- Volume of Distribution : Approximately 0.2 to 0.5 L/kg.
- Protein Binding : 23% to 38%.
- Half-life : Approximately 1.2 hours, indicating a relatively short duration of action.
- Excretion : Primarily eliminated via renal pathways .
Clinical Applications
This compound has been utilized in various clinical settings, particularly in treating infections in livestock and dairy cattle. A notable study investigated its use in treating clinical endometritis (CE) in dairy cows. In this study, 42 cows were divided into treatment groups receiving either this compound combined with rifaximin or other antibiotic protocols. The results indicated a clinical cure rate of around 70%, suggesting that this compound's combination with rifaximin may enhance reproductive performance in affected cows .
Study on Clinical Endometritis in Dairy Cows
A recent study evaluated the effectiveness of this compound when used in combination with rifaximin for treating CE in dairy cows:
- Sample Size : 42 cows with CE
- Treatment Groups :
- Group A: this compound + Rifaximin (n=10)
- Group B: Ceftiofur crystalline free acid (CCFA) (n=13)
- Control Group: Healthy cows (n=36)
Treatment Group | Clinical Cure Rate (%) | Notes |
---|---|---|
This compound + Rifaximin | 70% | Improved reproductive performance noted |
Ceftiofur CCFA | Similar rates | Comparable effectiveness to this compound |
Control Group | N/A | No clinical symptoms |
The study concluded that the this compound-rifaximin combination could potentially improve conception rates and reduce the number of services needed per conception .
Comparative Analysis
A comparative analysis was conducted to assess the risks associated with different antibiotics, including this compound. This case-control study revealed that patients receiving antibiotics had higher rates of Clostridium difficile infections compared to controls. Specific data regarding this compound's association with such risks were not highlighted; however, it underscores the need for careful antibiotic stewardship .
Q & A
Q. Basic: What is the antimicrobial spectrum of cefacetrile, and how is it experimentally validated in vitro?
This compound exhibits broad-spectrum activity against Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) below 1 μg/mL . Methodologically, in vitro validation involves standardized broth microdilution assays under controlled conditions (e.g., CLSI guidelines). Quality control includes matrix-matched calibration curves and ion ratio confirmation via LC-MS/MS to ensure selectivity and linearity, as outlined in analytical validation protocols .
Q. Basic: What standardized protocols are used to evaluate this compound efficacy in bovine endometritis trials?
Clinical trials typically administer intrauterine this compound (e.g., 500 mg) post-calving, with efficacy assessed via cure rates (resolution of purulent discharge) and reproductive parameters (e.g., first-service conception rate, FSCR). Protocols often include control groups (e.g., prostaglandin F2α or untreated cohorts) and statistical comparisons using Chi-square or Fisher’s exact tests for categorical outcomes (e.g., CR105) .
Q. Basic: How are pharmacokinetic parameters of this compound measured in bovine plasma or uterine tissue?
Pharmacokinetic studies employ high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify this compound concentrations. Method validation includes linearity checks (e.g., 2–150 μg/kg ranges), selectivity via ion transition ratios, and precision assessments. Tissue samples are homogenized and extracted with solvents like acetonitrile before analysis .
Q. Advanced: How do researchers resolve contradictions in clinical cure rates of this compound across endometritis studies?
Discrepancies in cure rates (e.g., 69–80% ) arise from variables such as:
- Disease severity scoring : Higher vaginal discharge scores correlate with lower cure likelihood .
- Pathogen resistance : Trueperella pyogenes resistance to cephalosporins (e.g., 38.9% resistance to ceftiofur ) impacts efficacy.
- Statistical power : Smaller sample sizes (<30 cows/group) reduce detection of significant differences .
Robust meta-analyses or stratified randomization by pathogen profiles are recommended to mitigate bias .
Q. Advanced: What methodological considerations are critical for assessing this compound’s long-term reproductive outcomes in cattle?
Key parameters include:
- Time-to-event metrics : Calving-to-first-service interval (CFSI) and number of services per conception (NSPC), analyzed via non-parametric tests (e.g., Mann-Whitney U-test) .
- Confounding factors : Adjusting for energy balance status and parity in multivariate models to isolate treatment effects .
- Subclinical endometritis : Cytological cure rates (neutrophil thresholds) should complement clinical outcomes for holistic evaluation .
Q. Advanced: How can researchers optimize experimental designs for this compound-rifaximin combination therapy trials?
- Dose synergy testing : Fractional inhibitory concentration (FIC) indices determine additive/synergistic effects.
- Endpoint selection : Composite outcomes (e.g., bacteriological + cytological cure) enhance sensitivity .
- Blinding : Double-blinded protocols reduce bias in subjective endpoints like vaginal discharge scoring .
Q. Basic: What quality control measures ensure reliability in this compound stability studies?
Stability testing under varied temperatures/pH involves:
- Forced degradation : Exposure to heat, light, or hydrolytic conditions.
- Analytical validation : Retention time consistency (±2.5%) and recovery rates (≥80%) via LC-MS/MS .
Q. Advanced: How do researchers address antibiotic resistance concerns in this compound trials?
- Pre-treatment cultures : Identify resistant pathogens (e.g., Escherichia coli) via MALDI-TOF MS.
- Post-hoc analysis : Stratify outcomes by susceptibility profiles to distinguish drug failure from resistance .
- Alternative therapies : Non-antibiotic interventions (e.g., dextrose infusion) are tested in parallel for comparative efficacy .
Q. Basic: What ethical guidelines govern this compound trials in livestock research?
Studies must comply with institutional animal care protocols (e.g., minimizing distress during intrauterine administration) and report adverse events (e.g., mucosal irritation). Ethical approval requires justification of sample sizes to avoid unnecessary animal use .
Q. Advanced: How can in vitro findings for this compound be translated to in vivo efficacy models?
- Pharmacodynamic modeling : Relate MIC values to uterine tissue concentrations using pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC).
- Ex vivo models : Bovine endometrial cell cultures infected with clinical isolates validate bactericidal activity under simulated physiological conditions .
Eigenschaften
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022779 | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10206-21-0 | |
Record name | Cefacetrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefacetrile [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefacetrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHACETRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.